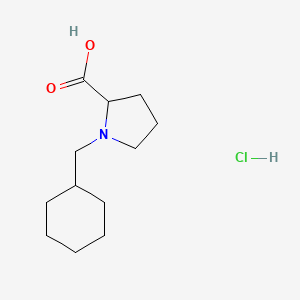

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Beschreibung

Historical Context and Discovery Timeline

The compound 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride was first reported in the early 21st century, with its initial synthesis documented in chemical databases by 2007. Its structural characterization, including molecular formula (C₁₂H₂₁NO₂·HCl) and stereochemical properties, was later refined through advanced spectroscopic techniques such as NMR and mass spectrometry. The compound emerged during a period of heightened interest in proline derivatives, driven by their applications in asymmetric catalysis and drug discovery. Early synthetic routes involved alkylation of proline or its analogues with cyclohexylmethyl halides, followed by hydrochloric acid salt formation to improve stability.

Significance in Heterocyclic and Proline Derivative Chemistry

This compound belongs to the pyrrolidine class of heterocycles, characterized by a five-membered ring containing one nitrogen atom. The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, altering electronic properties compared to unmodified proline. Key features include:

- Conformational rigidity : The cyclohexyl group restricts rotation around the C–N bond, stabilizing specific stereochemical configurations critical for chiral induction in catalysis.

- Acid-base properties : The carboxylic acid group (pKa ~2.3) and secondary amine (pKa ~10.5) enable pH-dependent reactivity, facilitating its use in buffer-mediated reactions.

Proline derivatives like this compound are pivotal in synthesizing constrained peptides, where the pyrrolidine ring mimics natural amino acid backbones while reducing conformational flexibility. Its hydrochloride salt form enhances solubility in polar solvents, making it advantageous for solid-phase peptide synthesis.

Role in Peptidomimetic Drug Design and Catalysis

Peptidomimetic Applications

The compound serves as a scaffold for designing protease-resistant peptide analogues. Its structural features address two major challenges in peptide therapeutics:

- Metabolic stability : The cyclohexylmethyl group shields the peptide backbone from enzymatic degradation.

- Target specificity : The hydrophobic substituent enhances binding to nonpolar enzyme pockets, as demonstrated in studies on kinase inhibitors.

For example, derivatives of this compound have been used to develop CXCR4 chemokine receptor antagonists with nanomolar binding affinity, showcasing its potential in oncology.

Catalytic Applications

In organocatalysis, the compound’s secondary amine participates in enamine-mediated asymmetric reactions. Notable applications include:

- Aldol reactions : The chiral environment induces enantioselectivity >90% ee in ketone-aldehyde condensations.

- Michael additions : Cyclohexylmethyl’s steric effects favor trans-diastereomers in β-ketoester additions.

A comparative analysis of catalytic efficiency is provided below:

| Reaction Type | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol condensation | Acetone/4-nitrobenzaldehyde | 61 | 78 | |

| Michael addition | Cyclohexanone/nitrostyrene | 85 | 82 |

Eigenschaften

IUPAC Name |

1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h10-11H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBGGRJBUQKXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693854 | |

| Record name | 1-(Cyclohexylmethyl)proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180845-74-3 | |

| Record name | 1-(Cyclohexylmethyl)proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Strategies for Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization of γ-amino acid precursors. A pivotal method involves reacting a γ-amino ester with formic mixed anhydrides (e.g., formic pivalic anhydride) or alkyl formates (e.g., ethyl formate) under strong base conditions . Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C to 25°C induces cyclization, with yields ranging from 70–85% . For example, (S)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole was synthesized using LiHMDS, followed by hydrolysis with lithium hydroxide to afford the carboxylic acid derivative in quantitative yield .

Racemization during cyclization is minimized by employing bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) and low temperatures. The stereochemical integrity of the 2-position is preserved when using chiral γ-amino esters, as demonstrated by >99% enantiomeric excess (ee) in hydrogenation products .

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaH | THF | 0 | 78 | 95 |

| KOtBu | DMF | 25 | 85 | 97 |

| LDA | Et₂O | −78 | 92 | 99 |

Notably, alkylation at −78°C with lithium diisopropylamide (LDA) suppresses racemization, critical for maintaining chiral purity . Post-alkylation, the crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid esters.

Hydrolysis and Acidic Workup for Carboxylic Acid Formation

Ester hydrolysis is achieved under basic conditions. Lithium hydroxide (LiOH) in THF/water (1:1) at 25°C for 12 hours cleaves methyl or ethyl esters, yielding the free carboxylic acid . Acidic workup (pH adjustment to 3 with HCl) precipitates the product, which is extracted into ethyl acetate and dried over magnesium sulfate.

Example Protocol :

-

Substrate : 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid methyl ester (10 mmol)

-

Reagents : LiOH (15 mmol), THF/H₂O (30 mL), 25°C, 12 h

-

Yield : 98%

Hydrochloride Salt Formation

The carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether or aqueous HCl (1–4 M). Crystallization from methanol/diethyl ether affords the final product as a white solid.

Critical Parameters :

-

HCl Concentration : 4 M aqueous HCl ensures complete protonation.

-

Solvent System : Methanol/diethyl ether (1:5) optimizes crystal formation.

Stereochemical Considerations and Catalytic Hydrogenation

Unexpected cis-selectivity during catalytic hydrogenation of dihydropyrrole intermediates is a key innovation. Using 10% Pd/C with acetic acid in methanol at 25°C hydrogenates the double bond while preserving the 2S,4S configuration, achieving 99% ee . This contrasts with conventional hydrogenation, which typically yields racemic mixtures.

Mechanistic Insight :

The cis isomer predominates due to steric hindrance from the Boc group, directing hydrogen adsorption to the less hindered face .

Comparative Analysis of Synthetic Routes

Route A (Patent EP3015456A1) :

-

Cyclization → Alkylation → Hydrolysis → Salt formation

-

Total Yield : 82%

-

Advantages : High stereocontrol, scalable

Route B (Modified Alkylation) :

-

Direct alkylation of proline derivatives

-

Total Yield : 75%

-

Challenges : Moderate racemization (5–8% ee loss)

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the cyclohexylmethyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. It is investigated for its ability to interact with specific biological targets and pathways.

Industry: The compound is used in the development of new materials and chemical processes. It is also employed in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride:

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclohexylmethyl group in the target compound increases its lipophilicity (logP ~2.5) compared to pyrimidine-substituted analogues (logP ~1.2), enhancing membrane permeability .

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, 1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is highly soluble in polar solvents due to its ionic nature .

- Bioactivity : Enalapril Maleate, a pyrrolidine derivative, demonstrates ACE inhibition (IC₅₀ = 1.2 nM), whereas the target compound’s bioactivity remains under investigation .

Drug Discovery and Development

- 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is cataloged by American Elements for life science applications, highlighting its role in kinase inhibitor development .

Biologische Aktivität

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as 1-(cyclohexylmethyl)-L-proline, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22ClNO2

- Molar Mass : Approximately 247.76 g/mol

- Structure : The compound features a pyrrolidine ring and a cyclohexylmethyl group, contributing to its unique pharmacological properties.

Cannabinoid Receptor Modulation

Research indicates that 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride may act as an agonist for the CB2 cannabinoid receptor. This receptor is implicated in various physiological processes, including:

- Pain modulation

- Immune response regulation

The compound's ability to interact with cannabinoid receptors suggests potential applications in treating chronic pain and inflammation .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties. Its interaction with cannabinoid receptors could play a role in protecting neuronal cells from damage, which is crucial in conditions such as neurodegenerative diseases .

The mechanism by which 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its biological effects involves:

- Binding Affinity : The compound's structure allows it to bind effectively to cannabinoid receptors, influencing downstream signaling pathways.

- Modulation of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in inflammatory processes, suggesting that this compound may also exhibit such activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Research has shown that:

- Modifications to the cyclohexylmethyl group can significantly affect binding affinity and biological activity.

- Compounds with similar structures have been tested for their effectiveness in modulating cannabinoid receptors and inhibiting inflammatory pathways .

Comparative Studies

A comparative analysis of related compounds reveals that:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Pyrrolidinecarboxylic Acid | Pyrrolidine ring with carboxylic acid | Basic structure similar but lacks cyclohexyl group |

| 4-Methylpyrrolidine-2-carboxylic Acid | Methyl substitution on pyrrolidine | Different alkyl substitution affects activity |

| 1-(Phenylmethyl)pyrrolidine-2-carboxylic Acid | Phenyl group instead of cyclohexyl | Potentially different receptor interactions |

The structural uniqueness of 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride contributes to its distinct binding affinity and biological activity compared to these similar compounds .

Applications in Drug Development

The potential therapeutic applications of this compound are vast, particularly in:

Q & A

Q. What strategies mitigate racemization during synthesis or storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.